[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate
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Overview
Description
The compound [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate is a complex organic molecule with a unique structure. It is characterized by a combination of cyclohexene, hexahydroindene, and decanoate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate involves multiple steps, including the formation of the cyclohexene and hexahydroindene rings, followed by the introduction of the decanoate ester group. The reaction conditions typically require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate is used as a model compound for studying complex organic reactions and mechanisms. Its unique structure allows researchers to explore various synthetic strategies and reaction pathways.
Biology
In biological research, this compound may be used to investigate its effects on cellular processes and molecular interactions. Its structural features make it a potential candidate for studying receptor binding and signal transduction pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and other products requiring its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] acetate
- [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] butanoate
Uniqueness
The uniqueness of [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C37H62O2 |
---|---|
Molecular Weight |
538.9 g/mol |
IUPAC Name |
[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate |
InChI |
InChI=1S/C37H62O2/c1-7-8-9-10-11-12-13-19-36(38)39-33-23-20-29(4)32(27-33)22-21-31-18-15-26-37(6)34(24-25-35(31)37)30(5)17-14-16-28(2)3/h18,21-22,28,30,33-35H,7-17,19-20,23-27H2,1-6H3/b22-21-/t30-,33+,34-,35+,37-/m1/s1 |
InChI Key |
SHPULLBPHHLKCG-BUJACLEBSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CCC(=C(C1)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC(=C(C1)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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